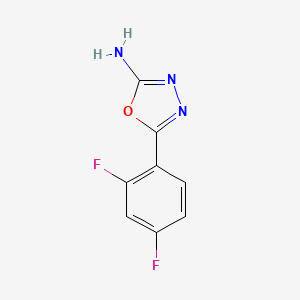

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Diflunisal can be synthesized through various methods. One notable process involves the cross-coupling reaction of an organometallic derivative with a suitable substituted benzene in the presence of a transition-metal-based catalyst . Another method utilizes the Gomberg reaction between a diazonium salt of 2,4-difluoroaniline and anisole, followed by hydrolysis of the ether group and carboxylation .

Molecular Structure Analysis

The molecular structure of Diflunisal consists of a biphenyl core with a carboxylic acid group and two fluorine atoms attached to the phenyl ring. The 1,3,4-oxadiazole moiety contributes to its unique pharmacological properties .

Applications De Recherche Scientifique

Synthesis Methods and Chemical Reactions

- Efficient Synthesis Techniques : A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, including compounds similar to 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine, was developed. This method uses a Ugi-4CR/aza-Wittig sequence and does not require any catalyst or activation, offering an efficient alternative for synthesizing fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

Biological Activities

- Antimicrobial and Anti-Proliferative Properties : 1,3,4-Oxadiazole derivatives, a category to which this compound belongs, have shown significant in vitro inhibitory activity against pathogenic bacteria and fungi. Certain derivatives have exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds have been evaluated for anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, and breast cancer, showing promising results (Al-Wahaibi et al., 2021).

Photochemical Properties

- Photochemistry of Fluorinated Heterocyclic Compounds : Research into the photochemistry of fluorinated 1,3,4-oxadiazoles, such as this compound, has provided insights into novel synthetic routes. These studies have emphasized the role of photochemical processes in the synthesis of fluorinated structures, highlighting the unique photoreactivity of fluorinated oxadiazoles (Pace et al., 2004).

Propriétés

IUPAC Name |

5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSLVSMYYJLWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2965932.png)

![ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2965933.png)

![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)

![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/no-structure.png)

![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)

![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)

![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)